molecular formula C12H10F5N3O2 B15339547 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole

1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole

Cat. No.: B15339547
M. Wt: 323.22 g/mol
InChI Key: PNTYFLGTLUUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoyl group, a hydroxy group, and a pentafluoroethyl group

Preparation Methods

The synthesis of 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine and pentafluoroethyl ketone.

    Condensation Reaction: The phenylhydrazine reacts with the pentafluoroethyl ketone in the presence of a suitable catalyst to form the pyrazole ring.

    Functional Group Introduction: The carbamoyl and hydroxy groups are introduced through subsequent reactions, often involving reagents like isocyanates and hydroxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development for various therapeutic areas.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Comparison with Similar Compounds

1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole can be compared with other pyrazole derivatives, such as:

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a similar pyrazole core but differs in the substituents, leading to different chemical and biological properties.

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: The presence of a trifluoromethyl group instead of a pentafluoroethyl group results in variations in reactivity and applications.

    1-Carbamoyl-3-(phenyl)-5-hydroxy-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10F5N3O2

Molecular Weight

323.22 g/mol

IUPAC Name

5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazole-1-carboxamide

InChI

InChI=1S/C12H10F5N3O2/c13-11(14,12(15,16)17)10(22)6-8(19-20(10)9(18)21)7-4-2-1-3-5-7/h1-5,22H,6H2,(H2,18,21)

InChI Key

PNTYFLGTLUUQEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(C(F)(F)F)(F)F)O)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.